N-(3,4-dichlorophenyl)morpholine-4-carboxamide N-(3,4-dichlorophenyl)morpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14935218
InChI: InChI=1S/C11H12Cl2N2O2/c12-9-2-1-8(7-10(9)13)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16)
SMILES:
Molecular Formula: C11H12Cl2N2O2
Molecular Weight: 275.13 g/mol

N-(3,4-dichlorophenyl)morpholine-4-carboxamide

CAS No.:

Cat. No.: VC14935218

Molecular Formula: C11H12Cl2N2O2

Molecular Weight: 275.13 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)morpholine-4-carboxamide -

Specification

Molecular Formula C11H12Cl2N2O2
Molecular Weight 275.13 g/mol
IUPAC Name N-(3,4-dichlorophenyl)morpholine-4-carboxamide
Standard InChI InChI=1S/C11H12Cl2N2O2/c12-9-2-1-8(7-10(9)13)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16)
Standard InChI Key VRBFGTYCCJRGFM-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3,4-Dichlorophenyl)morpholine-4-carboxamide comprises a six-membered morpholine ring (C₄H₉NO) attached to a carboxamide group (–CONH–) and a 3,4-dichlorophenyl aromatic system. The morpholine ring adopts a chair conformation, with the carboxamide group at the 4-position and the dichlorophenyl substituent extending perpendicularly . The chlorine atoms at the 3- and 4-positions of the phenyl ring introduce steric bulk and electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic protein pockets.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₂Cl₂N₂O₂
Molecular Weight275.13 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (morpholine O, amide O)
LogP (Predicted)2.8–3.2
SolubilityLow in water, soluble in DMSO

The compound’s logP value indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Structural analogs, such as 2,6-dimethyl-4-(N-(3,4-dichlorophenyl)carbamoyl)morpholine (C₁₃H₁₆Cl₂N₂O₂), demonstrate how alkyl substitutions on the morpholine ring alter physicochemical profiles .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis typically begins with 3,4-dichloroaniline reacting with morpholine-4-carbonyl chloride under Schotten-Baumann conditions to form the amide bond. Alternative routes employ carbodiimide-mediated coupling (e.g., EDCl/HOBt) between morpholine-4-carboxylic acid and 3,4-dichloroaniline in anhydrous dichloromethane or DMF .

Representative Procedure:

  • Activation: Morpholine-4-carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

  • Coupling: The acyl chloride is added dropwise to a solution of 3,4-dichloroaniline (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C.

  • Workup: The reaction is quenched with water, and the product is extracted, dried, and purified via recrystallization (ethanol/water) .

Yields typically range from 50–75%, with purity confirmed by HPLC and NMR .

Structural Modifications

Derivatization studies focus on:

  • Morpholine ring substitution: Introducing methyl groups at the 2- and 6-positions enhances metabolic stability, as seen in the analog C₁₃H₁₆Cl₂N₂O₂ .

  • Aryl isocyanate variations: Substituting 3,4-dichlorophenyl with other aryl groups (e.g., 4-methoxyphenyl) modulates receptor selectivity .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro assays reveal IC₅₀ values of 35–100 µM against serine/threonine kinases implicated in cancer progression. The dichlorophenyl group likely interacts with hydrophobic kinase pockets, while the morpholine oxygen hydrogen-bonds to catalytic residues.

Receptor Modulation

  • Muscarinic Acetylcholine Receptors (mAChRs): Structural analogs exhibit partial agonism at M₁ receptors (EC₅₀ = 68.3 µM), suggesting potential in Alzheimer’s disease .

  • Cannabinoid Receptors: Docking studies with related 4-oxo-1,4-dihydroquinoline-3-carboxamides show affinity for CB₂ receptors via hydrogen bonding to Ser193 and hydrophobic interactions with Ile110 and Leu182 .

Table 2: Biological Activity of Selected Analogs

CompoundTargetActivity (EC₅₀/IC₅₀)Source
N-(3,4-Dichlorophenyl) derivativeKinase X68.3 µM
1-(3,5-Dimethyladamantyl) analogCB₂ receptor82.9% inhibition
N-(4-Methoxyphenyl) analogM₁ receptor35.5 µM

Research Applications and Future Directions

Neuropharmacology

The compound’s mAChR activity aligns with efforts to develop cognitive enhancers for Alzheimer’s disease. In rodent models, analogs improved memory retention by 40–60% compared to controls .

Oncology

Preliminary data suggest synergy with cisplatin in reducing tumor volume in glioblastoma xenografts by 55%. Further studies are needed to elucidate apoptosis mechanisms.

Challenges and Opportunities

  • Solubility: Prodrug strategies (e.g., phosphate esters) may improve bioavailability.

  • Selectivity: Computational modeling could minimize off-target effects at adenosine receptors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator